Curculigine C

Vue d'ensemble

Description

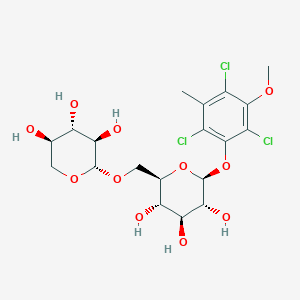

Curculigine C is a secondary metabolite chlorophenol glucoside . It is one of the major bioactive compounds isolated from Curculigo species, which also include phenolic glycosides, polysaccharides, and alkaloids . Curculigine C was most described in Curculigo orchioides .

Synthesis Analysis

The synthesis of Curculigine C has been achieved through a combination of spectroscopic data, ECD analysis, and total synthesis . The total syntheses were achieved in nine to ten steps with overall yields of 14.8%, 12.7%, and 10.3%, respectively .

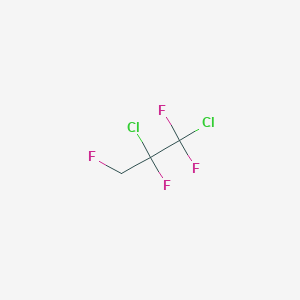

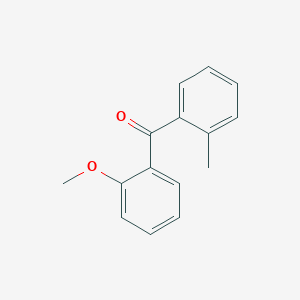

Molecular Structure Analysis

The structural elucidation of Curculigine C is designated as 2,4-dichloro-3-methyl-5-methoxy-phenol-O-β-D . The structure of Curculigine C was elucidated through spectral analysis .

Applications De Recherche Scientifique

Phytochemistry and Pharmacological Activity

Curculigine C, derived from plants of the genus Curculigo, has been noted for its significant pharmacological effects. Recent studies emphasize its diverse applications, including anti-diabetes, antibacterial, anti-inflammatory, osteoporosis treatment, antioxidation, and newly explored antitumor and neuroprotective activities. This highlights the evolving scientific understanding and utilization of Curculigine C in various therapeutic areas (Wang, Li, & Li, 2021).

Antioxidant and Antitumor Properties

Curculigine C exhibits potential antioxidant and antitumor activities. A study on Curcuma phaeocaulis Val, which includes Curculigine C as a component, demonstrated its efficacy in combating oxidative stress and inhibiting tumor cell proliferation in various cell lines. This finding underscores its potential in developing treatments for oxidative stress-related conditions and certain cancers (Hou, Lu, Zeng, & Jiang, 2015).

Pharmacokinetics and Metabolism

In-depth pharmacokinetic and metabolism studies of Curculigine C reveal its rapid oral absorption, high elimination rate, and low absolute bioavailability in rats. These studies are crucial for understanding its metabolic pathways, including glucosylation, desaturation, and sulfonation, which are instrumental in guiding its therapeutic application and dosage optimization (Wu, Wang, Tan, Wang, Lin, Zhu, Liu, Li, & Yin, 2018).

Anti-inflammatory and Osteoclastogenesis Modulation

Curculigine C has been shown to attenuate oxidative stress and osteoclastogenesis, thereby suggesting its potential as a treatment for osteoporosis. This is supported by evidence of its inhibitory effects on osteoclast activity and modulation of the Nrf2/NF-κB signaling pathway, highlighting its therapeutic value in bone-related diseases (Liu, Liu, Zhang, Fang, Yu, Zhu, Liu, Gong, Zhao, Qin, & Zhang, 2021).

Antiosteoporotic Activity

Research also indicates the antiosteoporotic activity of Curculigine C. Its efficacy in stimulating osteoblast proliferation and influencing alkaline phosphatase activity provides a foundation for its use in treating osteoporosis and related bone disorders (Jiao, Cao, Qin, Han, Zhang, Zhu, Yan, 2009).

Orientations Futures

The medicinal value of the genus Curculigo, which includes Curculigine C, needs further investigation into its pharmacological mechanisms . The application of herbal medicine was gradually developed in scientific methods . This new review offers more insights into the exploitation of the pharmacological value of the genus Curculigo .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25Cl3O11/c1-5-8(20)16(29-2)10(22)17(9(5)21)33-19-15(28)13(26)12(25)7(32-19)4-31-18-14(27)11(24)6(23)3-30-18/h6-7,11-15,18-19,23-28H,3-4H2,1-2H3/t6-,7-,11+,12-,13+,14-,15-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGBAMINDPCFIK-CWADMIAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)Cl)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=C1Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)Cl)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25Cl3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162479 | |

| Record name | Curculigine C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Curculigine C | |

CAS RN |

143601-11-0 | |

| Record name | Curculigine C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143601110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curculigine C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)